Nona-arginine

描述

Significance as a Cell-Penetrating Peptide (CPP) in Biomedical Science

The primary significance of nona-arginine lies in its function as a molecular transporter. Arginine-rich CPPs are noted for their efficiency in crossing cellular membranes, a trait attributed to the guanidinium (B1211019) group on the arginine side chain. nih.gov This group's ability to interact with negatively charged components of the cell membrane, such as phospholipids, is believed to be crucial for its cell-penetrating action. nih.govcreative-biolabs.com

This compound and other polyarginine peptides have been successfully used to deliver a diverse range of cargo molecules into cells, including proteins, nucleic acids (like plasmid DNA and siRNA), and nanoparticles such as quantum dots. mdpi.comnih.govnih.gov This versatility makes it a powerful tool for studying intracellular processes and for the development of novel therapeutic strategies. jpt.com The ability to transport macromolecules across the cellular barrier opens up possibilities for gene therapy, protein-based drugs, and advanced diagnostic agents. jpt.comnih.gov Research has shown that polyarginine peptides, particularly those with around eight to nine residues, exhibit high translocation efficiency. nih.govnih.gov

The mechanism by which this compound enters cells is a subject of intense research and appears to be multifaceted, involving both energy-dependent and energy-independent pathways. nih.gov

Historical Perspective and Evolution of this compound Research

The discovery of cell-penetrating peptides began with the identification of the TAT peptide from the HIV-1 virus, which demonstrated that certain peptide sequences could enter cells. plos.org This finding spurred the investigation into other, often simpler, peptide sequences with similar capabilities. Synthetic polyarginine peptides, including this compound (often denoted as R9), were developed based on the arginine-rich motif found in TAT. nih.gov

Early studies focused on establishing the fundamental ability of polyarginine peptides to enter cells and deliver cargo. nih.gov It was quickly recognized that the number of arginine residues played a critical role, with octa-arginine (R8) and this compound (R9) being among the most efficient for cargo delivery. mdpi.comnih.gov The term "arginine-magic" was even coined to describe the potent effect of the guanidinium groups in mediating cell entry. mdpi.com

Over time, research has evolved from simple demonstrations of cell entry to more nuanced investigations into the mechanisms of uptake and the optimization of this compound for specific applications. This includes the development of modified versions of this compound, such as those with enhanced stability or the ability to escape from endosomes, which can otherwise trap and degrade the delivered cargo. mdpi.complos.org For instance, the addition of a penetration accelerating sequence (Pas) to this compound (creating PR9) has been shown to facilitate escape from endocytic vesicles. plos.org

Core Academic Challenges and Opportunities in this compound Studies

Despite its promise, the use of this compound is not without its challenges. A primary area of debate and ongoing research is the precise mechanism of its cellular entry. While endocytosis is a major pathway, direct translocation across the plasma membrane has also been proposed and observed, particularly at higher concentrations. nih.govnih.govpnas.org Understanding and controlling which pathway is utilized is crucial for ensuring that the cargo reaches its intended intracellular target without being degraded. nih.gov

Another challenge is the potential for non-specific uptake and the need to achieve targeted delivery to specific cell types or tissues. nih.gov The highly cationic nature of this compound can lead to interactions with various negatively charged molecules and surfaces, which can be a double-edged sword. nih.gov

Furthermore, the stability of linear peptides like this compound in a biological environment can be a limitation, as they are susceptible to degradation by proteases. nih.gov This has led to opportunities in peptide engineering, such as the development of cyclized or acylated versions of polyarginine peptides, which have shown enhanced stability and cellular uptake. nih.govacs.org

The future of this compound research lies in overcoming these challenges. Opportunities abound for the rational design of novel this compound-based delivery systems with improved specificity, efficiency, and stability. This includes the creation of bioreducible branched poly-arginine structures that can respond to the intracellular environment to release their cargo. nih.gov The development of sophisticated in silico models and advanced imaging techniques will continue to provide deeper insights into the fundamental interactions between this compound and the cell membrane, paving the way for the next generation of CPP-based technologies. frontiersin.org

Interactive Data Tables

Table 1: this compound Cellular Uptake Mechanisms

| Mechanism | Description | Key Factors | Supporting Evidence |

| Endocytosis | Energy-dependent process involving the formation of vesicles to internalize extracellular material. plos.org This is a major pathway for R9, especially at lower concentrations. nih.govnih.gov | Temperature, ATP, specific cellular machinery (clathrin, caveolin). nih.govnih.gov | Inhibition of uptake at low temperatures (4°C) and by metabolic inhibitors. nih.govresearchgate.net |

| Macropinocytosis | A form of endocytosis involving the non-specific uptake of large amounts of extracellular fluid. plos.org Identified as a predominant pathway for QD/SR9 complexes. nih.govresearchgate.net | Actin polymerization. plos.org | Inhibition by cytochalasin D. plos.org |

| Direct Translocation | Proposed energy-independent pathway where the peptide directly crosses the plasma membrane. mdpi.compnas.org More prevalent at higher peptide concentrations. nih.govnih.gov | Peptide concentration, membrane lipid composition (e.g., phosphatidylserine (B164497) exposure). nih.gov | Induction of membrane multilamellarity and fusion pore formation. pnas.org |

Table 2: Modifications of this compound for Enhanced Delivery

| Modification | Abbreviation | Purpose | Example Finding |

| Penetration Accelerating Sequence | PR9 | To facilitate escape from endocytic vesicles/lysosomes. mdpi.complos.org | PR9/QD complexes showed enhanced delivery and were observed to escape endosomes. plos.org |

| Histidine-Rich this compound | HR9 | To increase membrane disturbance and compaction of nucleic acid complexes. mdpi.com | HR9 showed a higher zeta potential, suggesting stronger interaction with cell membranes. mdpi.com |

| Bioreducible Branched mR9 | B-mR9 | To improve complexation with nucleic acids and allow for redox-sensitive cargo release. nih.gov | B-mR9/pDNA polyplexes showed high transfection efficacy and were cleavable in reducing conditions. nih.gov |

| Acylation and Cyclization | ACPP | To enhance stability and cell-penetrating properties of shorter polyarginine peptides. nih.gov | Acylated cyclic polyarginine peptides showed higher cellular uptake compared to their linear counterparts. nih.govacs.org |

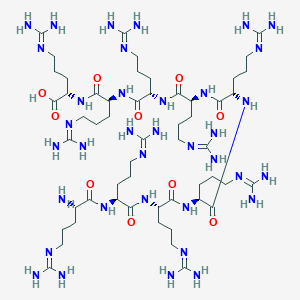

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-VXJRNSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-47-2 | |

| Record name | Nona-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nona-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanisms of Nona Arginine Cellular Translocation and Internalization

Endocytosis-Dependent Internalization Pathways of Nona-arginine

A primary route for the cellular uptake of this compound and its associated cargoes is endocytosis, an active process where the cell membrane engulfs the substance to form an intracellular vesicle.

Macropinocytosis stands out as a principal, energy-dependent pathway for the internalization of this compound. This process is characterized by the formation of large, irregular vesicles known as macropinosomes. The initiation of macropinocytosis is often triggered by the electrostatic interaction between the positively charged this compound and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction instigates rearrangements of the actin cytoskeleton, leading to the formation of membrane ruffles that enclose extracellular fluid containing the this compound conjugate. The significant role of this pathway is underscored by studies demonstrating the inhibition of this compound uptake by amiloride (B1667095) and its derivatives, which are established inhibitors of macropinocytosis.

Clathrin-mediated endocytosis represents another crucial pathway for the cellular entry of this compound, especially when it is part of a larger molecular complex. This mechanism involves the formation of specialized regions on the cell membrane called clathrin-coated pits, which invaginate and pinch off to become clathrin-coated vesicles within the cell. The involvement of this pathway is often confirmed through the use of inhibitory substances like chlorpromazine (B137089) or by observing the colocalization of this compound with clathrin.

Caveolae, which are small, flask-shaped invaginations in the plasma membrane rich in cholesterol and caveolin proteins, can also mediate the uptake of this compound complexes. Although considered a less dominant pathway for this compound itself, it can be relevant for certain cargo-conjugates. The contribution of this pathway can be assessed using agents that disrupt cholesterol, such as filipin (B1216100) or nystatin. The extent to which caveolae-mediated endocytosis contributes to this compound uptake is dependent on the specific cell type and the cargo being transported.

In some cellular contexts, this compound internalization occurs via endocytic pathways that function independently of both clathrin and caveolae. These alternative routes are less well-characterized but contribute to the diversity of uptake mechanisms employed by cells. The specific molecular machinery that governs these independent endocytic processes is an active area of research.

For cargoes delivered via endocytosis to exert their biological effect, they must first escape from the endosomal vesicle into the cell's cytoplasm. This compound is thought to facilitate this critical step through a "proton sponge" effect. As the endosome matures and its internal environment becomes more acidic, the numerous arginine residues of the peptide become protonated. This leads to an influx of chloride ions to maintain charge neutrality, causing osmotic swelling and the eventual rupture of the endosomal membrane. An alternative hypothesis suggests that this compound directly interacts with and destabilizes the endosomal membrane, leading to the formation of pores and the release of the cargo.

Non-Endocytic/Direct Membrane Translocation Mechanisms of this compound

Beyond endocytosis, this compound has been shown to be capable of direct translocation across the plasma membrane. This process is characterized as being rapid and not dependent on cellular energy. While the precise mechanism is still being elucidated, several models have been proposed. One prominent theory suggests the formation of transient or toroidal pores in the cell membrane, creating a temporary channel for the peptide and its cargo to pass through. Another model posits the formation of an inverted micelle, where the peptide interacts with the lipid headgroups of the membrane, inducing a structural defect that permits translocation. The tendency to favor direct translocation over endocytosis often correlates with higher concentrations of the this compound conjugate.

| Internalization Pathway | Key Characteristics | Common Inhibitors |

| Macropinocytosis | Formation of large, irregular vesicles (macropinosomes); dependent on the actin cytoskeleton. | Amiloride, Cytochalasin D |

| Clathrin-Mediated Endocytosis | Involves the formation of clathrin-coated pits and vesicles. | Chlorpromazine, Dansylcadaverine |

| Caveolae-Mediated Endocytosis | Utilizes small, cholesterol-rich membrane invaginations (caveolae). | Filipin, Nystatin, Genistein |

| Direct Membrane Translocation | An energy-independent and rapid process; may involve the formation of transient pores. | Low temperature (e.g., 4°C) |

Induction of Membrane Multilamellarity and Fusion Pore Formation by this compound

One of the fascinating mechanisms by which this compound facilitates its own entry is through the induction of membrane multilamellarity and the subsequent formation of fusion pores. This process, which bears a resemblance to vesicle fusion mediated by calcium ions, involves a series of steps culminating in the peptide's passage into the cell.

Initial interactions between the positively charged this compound and the cell membrane lead to the agglomeration of vesicles. pnas.org This is followed by the induction of multilamellar phases in both vesicles and live cells, a phenomenon that has been visualized using electron and fluorescence microscopy. pnas.orgnih.gov Molecular dynamics simulations have provided a molecular-level picture of this process, suggesting that this compound does not directly pass through the lipid membrane but rather promotes membrane fusion. pnas.orgnih.gov This process is distinct from a direct penetration mechanism and involves the formation of a fusion pore, which allows the peptide to enter the cell. pnas.org

| Experimental Technique | Key Findings on this compound Induced Multilamellarity and Fusion |

| Real-time fluorescence techniques | Documented the kinetics of vesicle agglomeration and fusion induced by this compound. pnas.orgnih.gov |

| Electron microscopy | Demonstrated the induction of multilamellar phases in vesicles and live cells. pnas.orgnih.gov |

| Molecular dynamics simulations | Provided a molecular picture of the penetration mode, suggesting entry via membrane fusion rather than direct passage. pnas.orgnih.gov |

Direct Membrane Permeabilization and Transient Pore Formation by this compound

In addition to inducing membrane fusion, this compound can directly permeabilize the cell membrane by creating transient pores. This mechanism is concentration-dependent and involves a direct, non-endocytic pathway. nih.govresearchgate.net At concentrations of 10 μM or higher, this compound induces a highly effective entry mechanism. nih.govresearchgate.net

Molecular dynamics simulations have been instrumental in elucidating the formation of these transient pores. arxiv.orgnih.gov These simulations show that this compound peptides can destabilize the phospholipid bilayer, leading to the formation of transient pores. arxiv.org The arginine residues play a crucial role not only in binding to the membrane surface but also in nucleating these pores. arxiv.org Experimental evidence supporting this includes the measurement of ionic currents across planar phospholipid bilayers and cell membranes in the presence of this compound, which is consistent with the formation of transient conductive pores. arxiv.org These pores are thought to be toroidal in structure, with a maximum diameter of approximately 2.5 nm, and their surfaces are lined with phosphate (B84403) headgroups. nih.gov

| Evidence for Transient Pore Formation | Description |

| Molecular Dynamics Simulations | Show that this compound can destabilize the lipid bilayer and induce the formation of transient toroidal pores. arxiv.orgnih.gov |

| Ionic Current Measurements | The presence of this compound leads to ionic currents across phospholipid bilayers and cell membranes, indicating the formation of conductive pores. arxiv.org |

| Live-cell Imaging | Reveals transient structural alterations in the membrane lipid bilayers upon this compound influx. nih.gov |

Molecular and Cellular Determinants Governing this compound Entry

The efficiency of this compound's cellular entry is not solely dependent on the peptide itself but is significantly influenced by the properties of the target cell membrane. The lipid composition and mechanical properties of the membrane play a pivotal role in dictating the extent and nature of the peptide-membrane interaction.

Influence of Membrane Lipid Composition on this compound Interactions

The lipid landscape of the cell membrane is a key determinant of this compound's ability to bind and penetrate. The presence of specific lipid species can either facilitate or hinder the peptide's translocation.

The initial and crucial step in this compound's interaction with the cell membrane is its electrostatic attraction to negatively charged lipids. The guanidinium (B1211019) groups of the arginine residues form strong interactions with the phosphate groups of phospholipids. netlify.app This interaction is fundamental for the subsequent events leading to translocation.

Studies have shown that this compound's ability to induce membrane perturbations is significantly enhanced in the presence of negatively charged lipids. nih.gov For instance, the transient increase in intracellular calcium, which is linked to this compound entry, leads to the exposure of phosphatidylserine (B164497) (PS), a negatively charged lipid, on the outer leaflet of the plasma membrane. nih.govresearchgate.net Blocking this exposed PS has been shown to inhibit the non-endocytic entry of this compound, highlighting the importance of these anionic lipids in the translocation process. nih.govresearchgate.net

Cholesterol, a key component of mammalian cell membranes, has a significant impact on the membrane's physical properties and, consequently, on the translocation of this compound. An increase in cholesterol concentration generally leads to a more ordered and rigid membrane, which can impede the penetration of the peptide. nih.govnih.gov

Bias-exchange metadynamics simulations have revealed that the free energy barrier for the permeation of the protonated form of arginine (Arg+) increases linearly with increasing cholesterol concentration. nih.gov This suggests that higher cholesterol levels make it more energetically unfavorable for arginine residues to cross the membrane. nih.gov Experimental studies have also shown that while this compound interacts with membranes containing cholesterol, this interaction can lead to a redistribution of cholesterol and a more disordered membrane environment, which may in turn facilitate translocation. nih.gov

| Membrane Component | Effect on this compound Interaction |

| Negatively Charged Lipids (e.g., Phosphatidylserine) | Essential for the initial electrostatic attraction and subsequent translocation of this compound. nih.govresearchgate.net |

| Cholesterol | Increases the energy barrier for arginine permeation, making translocation more difficult. nih.gov However, this compound can induce cholesterol redistribution, leading to a more disordered membrane. nih.gov |

Effects of Membrane Mechanical Properties on this compound Penetration

The mechanical properties of the cell membrane, such as its fluidity and rigidity, are critical factors that influence the efficiency of this compound penetration. A more fluid and less rigid membrane generally presents a lower barrier to peptide translocation.

Studies have shown that a disordered membrane state favors the translocation of arginine-rich peptides. nih.gov this compound and similar peptides can induce lipid de-packing in plasma membrane vesicles, effectively increasing membrane fluidity. nih.gov This alteration of the membrane's mechanical properties is thought to be an important aspect of the peptide's translocation mechanism. nih.gov Molecular dynamics simulations have also suggested a correlation between the penetration of this compound and changes in the bending rigidity of the membrane. netlify.app A decrease in membrane rigidity, or softening, would likely facilitate the membrane deformations required for pore formation and fusion events.

Membrane Rigidity and Fluidity Modulation by this compound

This compound has been shown to actively remodel the lateral heterogeneity of the plasma membrane, influencing its physical state to facilitate translocation. Research using planar freestanding lipid membranes revealed that the electrostatic binding of the cationic R9 peptide to domains enriched in anionic phosphatidylserine (PS) induces significant lateral lipid rearrangements. nih.gov A key finding is that this compound can fluidize more rigid, liquid-ordered (Lₒ) domains, causing a phase transition into more fluid, liquid-disordered (Ld) domains. nih.gov This process effectively lowers the phase transition temperature of the lipid bilayer. nih.gov

By dissolving these ordered lipid domains, this compound ensures that it primarily translocates through the more fluid Ld phases, even when the Lₒ domains are more negatively charged. nih.gov This modulation of membrane heterogeneity, particularly the fluidization of densely packed lipid regions, is considered a fundamental process for its effective penetration across the cell membrane. nih.gov In comparison, the presence of tryptophan residues alongside arginine (as in the peptide RW9) can further increase membrane fluidity, enhancing peptide translocation across vesicles more effectively than R9 alone. mdpi.com

Table 1: Effect of this compound on Membrane Domain Properties

| Feature | Description | Reference |

|---|---|---|

| Initial State | Heterogeneous membrane with distinct liquid-ordered (Lₒ) and liquid-disordered (Ld) phases. | nih.gov |

| Interaction | This compound binds electrostatically to anionic lipids, particularly in phosphatidylserine-rich domains. | nih.gov |

| Modulation | Induces a phase transition from the more rigid Lₒ phase to the more fluid Ld phase. | nih.gov |

| Outcome | Increased membrane fluidity and dissolution of ordered domains, facilitating peptide translocation. | nih.gov |

This compound Induced Membrane Bending and Deformation

A significant aspect of this compound's interaction with cellular membranes is its ability to induce physical changes, including curvature, deformation, and the formation of complex structures. Atomistic simulations and experimental observations have consistently shown that R9 induces membrane curvature, a key step in its cellular entry. biorxiv.org Specifically, R9's strong binding and deeper penetration into the anionic lipid headgroup region, compared to its lysine (B10760008) equivalent, translates into a more potent induction of negative membrane curvature. biorxiv.orgbiorxiv.org

This process can lead to the formation of stable membrane invaginations. biorxiv.org Furthermore, at certain concentrations, arginine-rich peptides like this compound can cause the formation of multilamellar membrane structures and fusion pores. pnas.orgnih.govpnas.org This mechanism suggests that R9 does not simply pass directly through the lipid bilayer but rather enters by inducing the formation and subsequent fusion of these multilamellar structures, a process that bears a mechanistic resemblance to vesicle fusion induced by calcium ions. pnas.orgpnas.org Studies have observed the formation of unique, particle-like multivesicular structures on the plasma membrane, which are associated with topical inversion of the membrane during peptide influx. nih.gov

Table 2: this compound-Induced Membrane Deformations

| Deformation Type | Description | Proposed Mechanism | Reference |

|---|---|---|---|

| Negative Curvature | Bending of the membrane inward, away from the peptide. | Strong binding of R9 to anionic lipid headgroups. | biorxiv.orgbiorxiv.org |

| Multilamellar Structures | Formation of multiple lipid bilayers, resembling an onion-like structure. | Peptide-induced aggregation and fusion of vesicles or membrane sections. | pnas.orgnih.govpnas.org |

| Fusion Pore | A transient opening created by the fusion of membranes, allowing peptide entry. | Follows the induction of multilamellar phases. | pnas.org |

| Particle-like Vesicles | Formation of multivesicular structures on the plasma membrane surface. | Local perturbation and topical inversion of the membrane upon peptide influx. | nih.gov |

Intracellular Calcium Signaling in this compound Entry Activation

The cellular uptake of this compound, particularly via non-endocytic pathways, is critically dependent on the activation of intracellular calcium (Ca²⁺) signaling. nih.govnih.gov At concentrations of 10–20 μM at 37°C, this compound induces repetitive spikes in the intracellular Ca²⁺ concentration. nih.govresearchgate.net The efficiency of peptide entry directly correlates with this Ca²⁺ signaling. nih.govresearchgate.net

This process involves both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov Research suggests that the modulation of the Orai1 calcium channel may be an initial trigger for the increase in intracellular calcium. researchgate.net The requirement for Ca²⁺ is demonstrated by experiments where pre-loading cells with a calcium chelator, BAPTA, inhibits both the Ca²⁺ spikes and the subsequent entry of the peptide. nih.govresearchgate.net A key consequence of this Ca²⁺ signaling is the transient exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, a lipid normally found only on the inner leaflet. nih.govnih.gov Blocking this externalized PS strongly inhibits the non-endocytic entry of R9, highlighting the importance of this calcium-dependent lipid rearrangement in the translocation process. nih.govnih.gov

Role of Cell-Surface Heparan Sulfates and Glycosaminoglycans in this compound Binding

The initial step in the cellular internalization of this compound and other arginine-rich CPPs is widely considered to be their binding to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. mdpi.comnih.govmdpi.com The highly cationic guanidinium groups of the arginine residues form strong electrostatic interactions, including bidentate hydrogen bonds, with the anionic sulfate and carboxylate groups of glycosaminoglycans (GAGs) like heparan sulfate. mdpi.com

This interaction is not merely an attachment; the cross-linking of heparan sulfate chains by multiple peptide molecules is proposed to be a key driving force for uptake. mdpi.com This binding concentrates the peptides at the cell surface, which can trigger subsequent internalization events, including macropinocytosis or direct translocation. nih.gov The ubiquitous expression of HSPGs on most mammalian cell surfaces makes them an ideal initial docking site for cationic CPPs. mdpi.comresearchgate.net The interaction with GAGs is the first of a proposed three-step process for non-endocytic translocation: (1) binding to surface GAGs, (2) transfer to the lipid membrane, and (3) entry into the cytosol. nih.gov

ATP Dependence of this compound Internalization Pathways

The cellular uptake of this compound is an active process that requires metabolic energy in the form of adenosine (B11128) triphosphate (ATP). nih.gov Both the high-concentration-induced entry (HCE) at physiological temperatures and the temperature-drop-induced entry (TDE) are strongly inhibited by the depletion of the intracellular ATP pool. nih.govnih.govresearchgate.net This energy dependence is observed even at sub-physiological temperatures (e.g., 15°C), which is unusual since most metabolic processes are slowed at lower temperatures. nih.gov

The requirement for ATP points towards the involvement of active cellular machinery. For instance, the maintenance of plasma membrane lipid asymmetry by enzymes like aminotranslocases is an ATP-dependent process. nih.gov When this compound uptake is facilitated with cargo like quantum dots, the internalization is markedly inhibited by metabolic inhibitors, confirming that the process is energy-dependent and likely involves endocytosis. nih.govresearchgate.net

Temperature Sensitivity of this compound Cellular Uptake

The cellular uptake of this compound is highly sensitive to temperature, which provides insight into the underlying mechanisms. At physiological temperature (37°C) and low micromolar concentrations, entry is thought to occur primarily through endocytosis. nih.govnih.gov However, a rapid decrease in temperature from 37°C to 15°C can trigger a highly efficient, non-endocytic entry pathway even at low peptide concentrations (e.g., 2–5 μM). nih.gov

Conversely, incubation at very low temperatures (4°C) significantly inhibits the uptake of this compound, which is a classic indicator of an energy-dependent process, as it arrests most molecular movement and active transport across the membrane. nih.govoup.com However, some studies have reported that translocation is not completely blocked at 4°C, suggesting that under certain conditions, a component of the uptake may be energy-independent. oup.com Molecular dynamics simulations investigating temperature dependence suggest that factors like the number of water molecules coordinated by R9 and the electrostatic energy between the peptide and lipids are key variables in its penetration. netlify.app

Table 3: Summary of Factors Influencing this compound Cellular Uptake

| Factor | Observation | Implication | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | Entry is preceded by and requires a transient increase in intracellular Ca²⁺. | Uptake is linked to active cell signaling pathways. | nih.govnih.govresearchgate.net |

| Heparan Sulfate | Initial binding to cell surface GAGs is a prerequisite for internalization. | Electrostatic interactions drive surface accumulation. | mdpi.comnih.gov |

| ATP | Depletion of intracellular ATP strongly inhibits peptide entry. | Uptake is an active, energy-dependent process. | nih.govnih.govnih.gov |

| Temperature | Uptake is inhibited at 4°C, but a rapid drop to 15°C can induce entry. | The process is metabolically active and sensitive to the physical state of the membrane. | nih.govnih.govoup.com |

Structure Activity Relationships and Nona Arginine Functionality

Significance of Arginine Residues and Guanidinium (B1211019) Groups in Nona-arginine Activity ("Arginine-Magic")

The exceptional cell-penetrating capacity of this compound is overwhelmingly attributed to its nine consecutive arginine residues. The critical functional component of arginine is its side chain, which terminates in a guanidinium group. nih.gov This group is what confers upon arginine-rich CPPs their unique translocation properties, a phenomenon often referred to as "arginine-magic."

The guanidinium group is positively charged and can remain protonated over a wide physiological pH range. nih.gov This cationic nature is fundamental to the initial interaction with the negatively charged cell surface. The key to its effectiveness lies in its ability to form strong, bidentate hydrogen bonds with various anionic groups present on the cell surface, such as phosphates, sulfates, and carboxylates. nih.gov This multisite interaction is more stable than the single-point electrostatic interactions that would be formed by other cationic residues like lysine (B10760008).

This robust binding with components like heparan sulfates and the phosphate (B84403) head groups of membrane lipids is the first step in cellular entry. nih.gov The interaction with lipid phosphates is particularly crucial; the guanidinium group can effectively neutralize the negative charge of the phosphate, and this charge-neutralized complex is then more easily able to partition into the lipid glycerol (B35011) regions of the membrane. nih.gov Furthermore, studies on the HIV-1 transactivator of transcription (Tat) protein, another arginine-rich peptide, have systematically shown that the guanidinium group on each arginine is crucial for both RNA recognition and cellular uptake, and that the functional importance is dependent on the position of the residue within the peptide sequence. nih.gov The unique chemical properties of the guanidinium moiety thus orchestrate a complex series of events, from initial cell surface binding to membrane destabilization and fusion, that facilitates the peptide's entry into the cell. pnas.orgnih.gov

Impact of Chirality on this compound Internalization Efficiency (L- vs. D-Nona-arginine)

Chirality, the "handedness" of a molecule, plays a significant role in biological systems, which are inherently chiral. nih.gov Amino acids, the building blocks of peptides, exist primarily as L-isomers in nature. nih.gov Consequently, the study of D-isomer peptides, including D-nona-arginine, offers insights into how stereochemistry affects cellular uptake.

Both L-nona-arginine and its enantiomer, D-nona-arginine, are capable of entering cells. Research indicates that the calcium channel Orai1 is a key factor in triggering the rapid uptake of both L- and D-nona-arginine, suggesting a shared component in their internalization pathway. nih.gov However, the efficiency and nuances of their uptake can differ. A primary advantage of using D-peptides is their enhanced resistance to proteolysis. Cellular proteases are evolved to recognize and degrade L-peptides, making D-peptides much more stable in biological environments. This increased stability can lead to a higher effective concentration of the peptide available for cell penetration over time.

While direct comparative uptake efficiencies can vary depending on the cell type and experimental conditions, the fundamental mechanism driven by the guanidinium group remains for both isomers. The chiral difference does not alter the essential electrostatic and hydrogen-bonding interactions with the cell membrane.

Effects of Sequence Modifications on this compound Translocation Capabilities

The translocation capability of this compound is highly sensitive to modifications in its primary amino acid sequence. mdpi.com Altering the number or type of residues can dramatically enhance or diminish its cell-penetrating properties, providing a framework for designing more effective molecular carriers.

One of the most illustrative modifications is the substitution of arginine with other amino acids.

Replacement with Citrulline: When arginine is deiminated, it becomes citrulline, which contains a neutral urea (B33335) group instead of a charged guanidinium moiety. nih.gov Studies involving the replacement of arginine with citrulline in Tat-derived peptides have shown that this modification significantly impacts biological function. nih.gov Removing the positive charge and altering the hydrogen-bonding capacity of the side chain diminishes the peptide's ability to interact with the cell membrane and, consequently, reduces its cellular uptake. nih.govnih.gov

Replacement with Lysine: Lysine is another cationic amino acid, but its side chain terminates in a primary ammonium (B1175870) group. While lysine-rich peptides can enter cells, they are generally less efficient than their arginine-rich counterparts. nih.gov The single charge center of lysine is less effective at forming the stable, bidentate hydrogen bonds that the guanidinium group of arginine can form with membrane phosphates. nih.gov

Addition of Hydrophobic Residues: Incorporating hydrophobic residues, such as tryptophan (Trp), into an oligoarginine sequence can enhance translocation. For example, a peptide containing six arginines and three tryptophans (RW9) was shown to cross membrane vesicles more effectively than this compound (R9). nih.gov The amphipathic nature of the modified peptide increases membrane fluidity and improves its ability to traverse the lipid bilayer. nih.gov

These findings underscore that the specific sequence and composition are critical determinants of the translocation mechanism and efficiency. elsevierpure.com

Conformational Dynamics of this compound and its Role in Membrane Interaction

The physical shape and flexibility of a peptide are crucial for its interaction with and passage through a cell membrane. biorxiv.org Contrary to peptides that form stable secondary structures like alpha-helices or beta-sheets to function, arginine-rich CPPs such as this compound exhibit a high degree of conformational flexibility.

Solid-state NMR studies on the related Tat peptide have revealed that it does not adopt a rigid structure when bound to lipid bilayers. Instead, it exists as a highly dynamic and nearly random-coil peptide at the membrane-water interface. nih.gov This structural disorder is not a liability but a key functional attribute. The peptide inserts into the interfacial region near the lipid glycerol backbone, stabilized by strong interactions between the arginine guanidinium groups and lipid phosphates. nih.gov

Molecular dynamics simulations of this compound interacting with a lipid membrane support this view of a dynamic interaction. arxiv.org The peptide's flexibility allows it to maximize its electrostatic and hydrogen-bonding interactions with the membrane surface. This dynamic interaction, coupled with strong binding to water molecules, facilitates a process of membrane destabilization, leading to the formation of transient, non-damaging pores or membrane fusion events that allow the peptide to enter the cell. pnas.orgnih.gov The lack of a stable, amphipathic structure may be essential for these peptides to cross the membrane rapidly without causing permanent damage to its integrity. nih.gov

Nona Arginine As a Vehicle for Biomolecular and Nanoparticle Delivery

Principles of Nona-arginine Mediated Cargo Delivery

The primary mechanism driving this compound's ability to enter cells is rooted in the strong positive charge of its guanidinium (B1211019) side chains. This high cationic density facilitates a powerful electrostatic interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and the phosphate (B84403) head groups of membrane phospholipids. nih.govnih.gov This initial binding is a critical step that concentrates the peptide and its associated cargo at the cell surface, initiating the internalization process. nih.gov

The precise pathways for entry are multifaceted and depend on the cargo, cell type, and concentration. nih.gov Two major mechanisms have been proposed:

Energy-Dependent Endocytosis: This is the predominant pathway for the uptake of this compound and its complexes. It is an active process that is significantly inhibited by low temperatures and metabolic inhibitors. nih.govpasteur.ac.ir Several endocytic routes are utilized:

Macropinocytosis: A form of fluid-phase endocytosis induced by the interaction of arginine-rich CPPs with the cell membrane. nih.gov Studies involving the delivery of quantum dots complexed with this compound (SR9) have shown that macropinocytosis is a primary route of entry. nih.govpasteur.ac.ir

Clathrin-Mediated and Caveolae-Mediated Endocytosis: While macropinocytosis is often dominant, the involvement of clathrin- and caveolin-dependent pathways has also been observed, indicating that this compound can exploit multiple endocytic systems to enter cells. nih.govpasteur.ac.ir

Direct Translocation: At higher concentrations (≥10 μM), this compound can utilize a non-endocytic, energy-dependent pathway to directly penetrate the plasma membrane. jst.go.jpnih.gov This process is believed to involve a transient permeabilization of the membrane, potentially triggered by an increase in intracellular calcium. jst.go.jpnih.gov However, for larger cargo complexes, endocytosis remains the more common route.

This compound for Nucleic Acid Delivery

This compound is a potent non-viral vector for gene delivery, capable of forming stable, condensed nanocomplexes with negatively charged nucleic acids through electrostatic interactions. nih.govjpt.com These complexes protect the nucleic acid cargo from degradation and facilitate its transport into the cell.

Plasmid DNA Transfection Efficacy via this compound

This compound has proven to be an effective carrier for plasmid DNA (pDNA). It electrostatically interacts with pDNA to form condensed, nano-sized particles that can efficiently enter cells. jst.go.jp Research comparing the transfection efficiency of various arginine-rich peptides demonstrated that this compound (R9) exhibited a significantly higher efficiency in delivering pDNA into HeLa cells compared to modified peptides where some arginine residues were replaced with glycine (B1666218) or α-aminoisobutyric acid. nih.gov This superior performance was directly linked to the enhanced cellular uptake of the R9/pDNA complexes. nih.gov Further modifications, such as creating a branched, bioreducible structure from a modified this compound (B-mR9), have been shown to create polyplexes with pDNA that exhibit high transfection efficacy. nih.gov

| Peptide | Cargo | Cell Line | Key Finding | Citation |

| This compound (R9) | Plasmid DNA | HeLa | Higher transfection efficiency compared to modified R9 peptides. | nih.gov |

| Branched-mR9 | Plasmid DNA | Multiple | High transfection efficacy. | nih.gov |

| Gly-(L-Arg)9-NH2 | Plasmid DNA | - | Efficiently interacts with pDNA for cellular delivery. | jst.go.jp |

Small Hairpin RNA (shRNA) Delivery by this compound

This compound is capable of delivering plasmid-based short hairpin RNA (shRNA) to achieve targeted gene silencing. A notable study focused on delivering an anti-E6 shRNA to HeLa cells, which are positive for Human Papillomavirus (HPV). The R9 peptide efficiently formed stable, spherical nanocomplexes with the shRNA-carrying plasmid. nih.govsemanticscholar.org These complexes, with particle sizes ranging from 40 to 80 nm at nitrogen-to-phosphate (N/P) ratios of 30 and 45, were effectively transfected into the cells. nih.govsemanticscholar.org This delivery resulted in a significant, targeted reduction of the E6 oncogene expression. nih.govnih.gov

| Parameter | Finding | Citation |

| Cell Line | HeLa | nih.govnih.gov |

| Cargo | Plasmid carrying anti-E6 shRNA | nih.govnih.gov |

| Optimal N/P Ratio | ≥ 30 | nih.govnih.govresearchgate.net |

| Complex Size | ~40-80 nm | nih.gov |

| Gene Suppression | 28.76% reduction in E6 mRNA | nih.govsemanticscholar.org |

This compound Mediated Transport of RNA and Oligonucleotides

The utility of this compound extends to the delivery of other RNA molecules, such as small interfering RNA (siRNA), and oligonucleotides. Studies have shown that R9 can non-covalently bind to and deliver siRNA into mammalian cells. nih.gov The efficiency of this process can be dramatically improved by attaching cell-targeting ligands to the peptide. For instance, conjugating this compound to the Rabies Virus Glycoprotein (RVG) peptide, which binds to receptors on neuronal cells, markedly enhanced the uptake of complexed siRNA in Neuro2a cells. nih.gov Modified versions of this compound, such as a bioreducible branched poly-CPP (B-mR9), have also demonstrated high gene-silencing effects when used to deliver VEGF siRNA. nih.govresearchgate.net

| Peptide | Cargo | Cell Line | Key Finding | Citation |

| RVG-9DR/RVG-9LR | FITC-siRNA | Neuro2a | Over 2-log increase in mean fluorescence intensity compared to unmodified R9. | nih.gov |

| Branched-mR9 | VEGF siRNA | Multiple | Significant serum stability and high gene-silencing effects. | nih.govresearchgate.net |

| Nona(D-arginine) | siRNA | Various cancer cells | Used in fusion with other peptides (e.g., HA2) to deliver siRNA. | nih.gov |

This compound in Protein and Peptide Transduction

This compound can effectively transport proteins and peptides across the cell membrane, a process known as protein transduction. It has been shown to deliver both covalently fused proteins and noncovalently bound proteins into various animal and plant cells. nih.gov This capability has been demonstrated with cargoes such as Green Fluorescent Protein (GFP), where R9-GFP fusion proteins are successfully translocated into cells. researchgate.net Custom-synthesized conjugates, including R9 linked to lysozyme (B549824) and Bovine Serum Albumin (BSA), have also been created to study this delivery mechanism, highlighting the peptide's versatility in transporting protein cargoes of different sizes. nih.gov

This compound Facilitated Nanoparticle Delivery (e.g., Quantum Dots)

Beyond biological macromolecules, this compound is a powerful tool for facilitating the cellular uptake of inorganic nanoparticles. This is particularly valuable for applications like cellular imaging, where nanoparticles such as quantum dots (QDs) are used as fluorescent probes. nih.gov

QDs alone typically show low transport efficiency across the plasma membrane. nih.govnih.gov However, when non-covalently complexed with synthetic this compound (SR9), their cellular uptake is significantly enhanced. nih.govnih.gov In A549 cells, SR9 increased the uptake of QDs by 3 to 8-fold within just five minutes. nih.gov The optimal molecular ratio for QD to SR9 for efficient uptake was found to be between 1:20 and 1:30. researchgate.net The internalization of these QD/SR9 complexes is an energy-dependent process, predominantly occurring via lipid raft-dependent macropinocytosis, with potential contributions from clathrin- and caveolin-mediated pathways. nih.govnih.govpasteur.ac.ir

Modifying the this compound structure, for instance by adding a penetration accelerating sequence (Pas) to create PR9, can further enhance nanoparticle delivery and promote escape from endosomes. nih.govplos.org Studies with PR9/QD complexes in A549 cells confirmed that endocytosis is the main delivery route, with uptake being significantly reduced by various endocytic inhibitors. nih.govplos.org

| Peptide | Cargo | Cell Line | Uptake Mechanism | Key Finding | Citation |

| This compound (SR9) | Quantum Dots (QDs) | A549 | Macropinocytosis, Lipid Raft-dependent | 3-8 fold increase in uptake in 5 min. Optimal QD:SR9 ratio 1:20-1:30. | nih.govresearchgate.net |

| PR9 (Pas-Nona-arginine) | Quantum Dots (QDs) | A549 | Endocytosis | Uptake reduced by 52.5% at 4°C and by 33.8% with CytD inhibitor. | nih.govplos.org |

Investigation of Non-Covalent Complex Formation Between this compound and Cargoes

The efficacy of this compound as a delivery vehicle is fundamentally reliant on its ability to form stable, non-covalent complexes with a diverse range of biomolecular and nanoparticle cargoes. This association is primarily driven by electrostatic interactions between the cationic guanidinium groups of the arginine residues and negatively charged moieties on the cargo, such as phosphate groups on nucleic acids or carboxyl groups on the surface of nanoparticles. However, other forces, including hydrogen bonding and hydrophobic interactions, can also contribute to complex stability. The formation and characterization of these complexes are critical precursors to successful cellular delivery.

Further characterization often involves measuring the zeta potential and hydrodynamic size of the complexes using techniques like Dynamic Light Scattering (DLS). The zeta potential provides a measure of the surface charge of the complexes. Successful complexation with the highly cationic this compound typically results in a shift from a negative or neutral zeta potential for the cargo alone to a positive value for the complex. This positive surface charge is believed to facilitate interaction with the negatively charged proteoglycans on the cell surface, initiating cellular uptake. The size of the complexes is another crucial parameter, as it can influence the mechanism of cellular entry.

The stoichiometry of this compound to its cargo is a critical factor that is extensively studied to optimize delivery. This is often expressed as a molar ratio or, in the case of nucleic acids, as a nitrogen-to-phosphate (N/P) ratio. This ratio represents the number of nitrogen atoms in the arginine guanidinium groups to the number of phosphate groups in the nucleic acid backbone. The optimal ratio varies depending on the specific cargo and cell type, and it significantly impacts the physical characteristics and subsequent biological activity of the complexes.

Detailed Research Findings

Research has demonstrated the successful non-covalent complexation of this compound with various cargoes, including plasmid DNA (pDNA), small interfering RNA (siRNA), and nanoparticles like quantum dots (QDs).

Complexation with Plasmid DNA and siRNA:

This compound and its derivatives have been shown to efficiently condense nucleic acids into nanoparticles. Gel retardation assays confirm that at certain N/P ratios, the peptides can completely retard the migration of pDNA and siRNA, indicating stable complex formation. The resulting complexes, often referred to as polyplexes, typically exhibit a positive zeta potential and have sizes in the nanometer range, which are suitable for cellular uptake.

For instance, studies with arginine-rich peptides have shown that they can condense pDNA into nanoparticles smaller than 200 nm with a positive surface charge of around +25 mV at N/P ratios of 6 and above. Similarly, stable condensation of siRNA has been observed at N/P ratios of 4 or higher. The specific N/P ratio is a key determinant of the physicochemical properties of the resulting complexes.

| N/P Ratio | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|

| 1 | >300 | ~ -5 |

| 2 | ~250 | ~ +5 |

| 4 | ~180 | ~ +15 |

| 6 | ~150 | ~ +25 |

| 8 | ~140 | ~ +28 |

| 10 | ~130 | ~ +30 |

| 12 | ~120 | ~ +32 |

Complexation with Nanoparticles:

The non-covalent functionalization of nanoparticles with this compound is a widely used strategy to enhance their cellular uptake. Quantum dots (QDs), which often have a negatively charged carboxyl-coated surface, readily form complexes with the positively charged this compound. Gel retardation assays have demonstrated that the mobility of QDs in an electric field is reduced in the presence of this compound, confirming a stable interaction. nih.gov

The molecular ratio of this compound to QDs is a critical parameter for effective delivery. Studies have shown that increasing the ratio of this compound to QDs leads to enhanced cellular uptake, with optimal ratios typically found to be in the range of 20:1 to 30:1 (this compound:QD). At these ratios, the complexes are efficiently internalized by cells.

| Cargo | This compound based Peptide | Molar Ratio (Peptide:Cargo) | Zeta Potential (mV) | Hydrodynamic Size (nm) | Evidence of Complexation |

|---|---|---|---|---|---|

| Quantum Dots (QDs) | PR9 (this compound containing) | Not Specified | Shifts from -25.1 to +14.9 (at pH 7) | Not Specified | Zeta potential shift |

| Quantum Dots (QDs) | SR9 (Synthetic this compound) | 10:1 to 60:1 | Not Specified | Not Specified | Gel retardation assay nih.gov |

The investigation of non-covalent complex formation is a crucial step in the development of this compound-based delivery systems. The ability to form stable complexes with a positive surface charge and a suitable size is a prerequisite for efficient interaction with the cell membrane and subsequent internalization. The data gathered from these biophysical studies provide a rational basis for optimizing the formulation of this compound-cargo complexes to achieve effective biomolecular and nanoparticle delivery.

Rational Design and Chemical Modification of Nona Arginine for Enhanced Delivery

Advanced Synthetic Methodologies for Nona-arginine and its Analogs

The synthesis of this compound and its analogs primarily relies on Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govplos.org This method is advantageous for its efficiency and the ability to be automated. medchemexpress.com A common strategy within SPPS is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) approach, where the N-terminus of the amino acid is temporarily protected by an Fmoc group, and side chains are protected by acid-labile groups like tBu. northwestern.edu

To address these challenges, advanced methodologies have been explored:

Side-Chain Unprotected Arginine: Research has focused on the use of side-chain unprotected arginine in SPPS to improve sustainability and reduce by-products. nih.govnih.gov Optimized protocols using coupling agents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents have been shown to be effective for synthesizing arginine-containing peptides without side-chain protection. nih.gov

Alternative Protecting Groups: The nitro (NO2) group has been revisited as a protecting group for the arginine side chain. northwestern.edu It has been shown to prevent the formation of δ-lactam, a common side reaction during arginine incorporation. The NO2 group can be removed under mild acidic conditions using a reducing agent like tin(II) chloride (SnCl2). northwestern.edu

Native Chemical Ligation (NCL): For the synthesis of larger or more complex this compound analogs, Native Chemical Ligation (NCL) offers a powerful approach. NCL involves the reaction of two unprotected peptide segments in an aqueous solution, where a C-terminal thioester of one peptide reacts with an N-terminal cysteine residue of another peptide to form a native peptide bond. nih.govnih.gov This method is highly specific and can be used to join chemically synthesized peptide fragments, allowing for the creation of larger and more complex molecules that would be difficult to produce by SPPS alone. jpt.comnih.gov

Lipophilic Arginine Building Blocks: To enhance membrane permeability, arginine building blocks with increased lipophilicity have been developed. nih.gov This involves temporarily masking the charge of the guanidine (B92328) group with lipophilic, enzyme-sensitive alkoxycarbonyl groups. This modification, while challenging, has been successfully applied in the SPPS of arginine-containing peptide prodrugs. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Description | Advantages | Challenges |

| Fmoc/tBu SPPS with Pbf protection | Standard solid-phase synthesis with a common protecting group for the arginine side chain. nih.gov | Well-established, reliable for many sequences. | Can lead to impurities, lower atom economy. nih.gov |

| SPPS with Unprotected Arginine | Utilizes coupling agents that allow for the direct use of arginine without a side-chain protecting group. nih.gov | "Green" chemistry approach, fewer side products from protecting groups. nih.gov | Requires carefully optimized reaction conditions. nih.gov |

| SPPS with NO2 Protection | Employs the nitro group to protect the arginine side chain, preventing specific side reactions. northwestern.edu | Prevents δ-lactam formation, stable protecting group. northwestern.edu | Removal requires specific reducing agents and conditions. northwestern.edu |

| Native Chemical Ligation (NCL) | Joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.govnih.gov | Allows for the synthesis of large and complex peptides, high yields. jpt.comnih.gov | Requires the presence of a cysteine residue at the ligation site. |

| Synthesis with Lipophilic Building Blocks | Uses arginine derivatives where the guanidinium (B1211019) group is temporarily masked with lipophilic groups. nih.gov | Can improve the membrane permeability of the resulting peptide. nih.gov | Synthesis of the modified arginine building blocks can be complex. nih.gov |

Functionalization and Bioconjugation Strategies for this compound

The utility of this compound as a delivery vector is greatly expanded through its functionalization and conjugation to various cargo molecules. These strategies can be broadly categorized into covalent and non-covalent approaches.

Covalent conjugation involves the formation of a stable chemical bond between this compound and the cargo molecule. This approach ensures that the cargo remains attached to the delivery vector until it reaches its target. Several chemical reactions are commonly employed for this purpose:

Click Chemistry: This term describes a class of reactions that are rapid, efficient, and highly specific. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an alkyne-modified molecule is "clicked" onto an azide-modified this compound, forming a stable triazole linkage. nih.govnih.gov A strain-promoted alkyne-azide click chemistry (SPAAC) offers a copper-free alternative, which is beneficial for in vivo applications.

Maleimide Chemistry: This method targets thiol groups, such as those found in cysteine residues. nih.gov A maleimide-functionalized this compound can react with a cysteine-containing cargo molecule to form a stable thioether bond. This is a widely used strategy for protein and peptide conjugation. nih.gov

EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is used to create stable amide bonds between a carboxyl group and a primary amine. For instance, the C-terminal carboxyl group of this compound can be activated with EDC/NHS to react with a primary amine on a cargo molecule.

These covalent strategies have been used to conjugate this compound to a variety of molecules, including other peptides, proteins, quantum dots, and therapeutic agents. nih.govnih.gov

This compound can also form non-covalent complexes with negatively charged molecules, such as nucleic acids (e.g., small interfering RNA (siRNA) and plasmid DNA). jpt.comnih.govnih.gov This complexation is primarily driven by the electrostatic interactions between the positively charged guanidinium groups of this compound and the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.gov

A critical parameter for optimizing the formation and stability of these complexes is the nitrogen-to-phosphate (N/P) ratio. This ratio represents the number of nitrogen atoms in the cationic peptide (this compound) to the number of phosphate groups in the nucleic acid.

Gel Retardation Assay: The formation of stable complexes can be visualized using a gel retardation assay. nih.govnih.gov When this compound is mixed with a nucleic acid at increasing N/P ratios, the resulting complexes will have reduced mobility in an agarose (B213101) gel compared to the free nucleic acid. At a sufficiently high N/P ratio, the nucleic acid will be fully complexed and "retarded" in the loading well of the gel, indicating stable complex formation. nih.gov

Size and Zeta Potential: The size and surface charge (zeta potential) of the complexes are also important for their delivery efficiency. nih.gov Dynamic light scattering (DLS) and zeta potential measurements are used to characterize these properties. Generally, smaller, positively charged complexes are more effective at crossing the cell membrane. nih.gov

Table 2: Effect of N/P Ratio on this compound/pDNA Complex Formation

| N/P Ratio | Observation in Gel Retardation Assay | Interpretation |

| 0 (Control) | A clear band corresponding to free pDNA. | No complexation. |

| Low (e.g., 5) | A faint band of free pDNA and a smear of complexes. | Partial complexation. |

| Intermediate (e.g., 10) | Very faint or no band of free pDNA, most of the complex is in the well. | Near-complete complexation. |

| High (e.g., 15 and above) | No band of free pDNA, all of the complex is retained in the well. nih.gov | Stable and complete complexation. nih.gov |

Development of Branched Poly(this compound) Structures

To enhance the delivery capabilities of this compound, researchers have developed branched and multivalent structures. These architectures present multiple copies of the this compound peptide, which can lead to increased avidity for the cell membrane and improved cargo-carrying capacity.

Multivalent Scaffolds: One approach involves coupling multiple this compound peptides to a linear scaffold, such as dextran (B179266). nih.gov A study demonstrated that a dextran backbone with an average of five coupled this compound peptides exhibited significantly increased membrane-perturbing activity compared to the free peptide. nih.gov This multivalent presentation is thought to mimic the arrangement of peptides at the cell membrane at high local concentrations, leading to enhanced interactions. nih.gov

Bioreducible Branched Poly(this compound): Another strategy is the synthesis of bioreducible branched poly(this compound) (B-mR9). In this design, modified this compound units are linked together via disulfide bonds. northwestern.edunih.gov These disulfide linkages are stable in the extracellular environment but are cleaved in the reducing environment inside the cell, leading to the release of the cargo. nih.gov The branched structure provides a strong electrostatic interaction with nucleic acids, leading to the formation of tightly condensed and stable polyplexes. northwestern.edunih.gov

Dendrimeric Structures: Peptide dendrimers offer a highly branched, three-dimensional architecture for presenting multiple copies of arginine residues. jpt.comnih.gov These dendrimers can be synthesized with a central core from which branches containing arginine-rich motifs extend. nih.gov Arginine-functionalized peptide dendrimers have been shown to efficiently condense plasmid DNA and exhibit high transfection efficiency, in some cases surpassing that of standard transfection agents like polyethyleneimine (PEI). jpt.com

Table 3: Comparison of Branched this compound Architectures

| Architecture | Description | Key Features |

| Multivalent Linear Scaffold | Multiple this compound peptides are attached to a linear polymer like dextran. nih.gov | Increased avidity for the cell membrane, enhanced membrane perturbation. nih.gov |

| Bioreducible Branched Poly(this compound) | Modified this compound units are linked by disulfide bonds. northwestern.edunih.gov | Redox-responsive release of cargo, strong complexation with nucleic acids. nih.gov |

| Arginine-Rich Dendrimers | Highly branched, tree-like structures with multiple arginine residues on the surface. jpt.comnih.gov | High cargo loading capacity, efficient gene transfection. jpt.com |

Engineering of Cyclic this compound Variants for Improved Translocation

Cyclization of peptides is a well-established strategy to improve their stability and biological activity. In the case of this compound, cyclization has been shown to enhance its ability to translocate across cell membranes.

Improved Translocation Efficiency: Experimental studies and molecular dynamics simulations have indicated that cyclic this compound can translocate across lipid bilayers more efficiently than its linear counterpart. nih.gov This increased efficiency is attributed to the conformational constraints imposed by the cyclic structure, which can reduce the entropic penalty associated with membrane insertion. nih.gov

Mechanism of Translocation: The translocation of both linear and cyclic this compound is thought to involve the formation of transient water- and lipid-containing pores in the cell membrane. nih.gov Coarse-grained molecular dynamics simulations have shown that while there is a significant energy barrier for translocation, the formation of these pores can stabilize the charged peptide as it moves into the hydrophobic core of the bilayer. nih.gov

Synthetic Approaches to Cyclization: The synthesis of cyclic this compound variants can be achieved through various chemical ligation techniques. These include the formation of amide bonds between the N- and C-termini of the linear peptide, or the use of linkers to create a cyclic structure. For example, "click chemistry" can be used to introduce a triazole bridge to cyclize the peptide. nih.gov

Table 4: Translocation Properties of Linear vs. Cyclic this compound

| Variant | Relative Translocation Efficiency | Key Conformational Feature | Proposed Translocation Mechanism |

| Linear this compound | Baseline | Flexible, can adopt multiple conformations. | Involves the formation of transient membrane pores. nih.gov |

| Cyclic this compound | Higher than linear nih.gov | Conformationaly constrained, pre-organized for membrane interaction. nih.gov | Also involves pore formation, but with a potentially lower energy barrier due to reduced entropic cost. nih.govnih.gov |

Integration of this compound with Penetration Accelerating Sequences (e.g., Pas, INF7)

While this compound is efficient at crossing the cell membrane, a significant portion of the peptide and its cargo can become trapped in endosomes. To overcome this limitation, this compound can be integrated with penetration accelerating sequences (Pas) or fusogenic peptides like INF7, which are designed to facilitate endosomal escape.

Penetration Accelerating Sequences (Pas): The Pas sequence (FFLIPKG) is a short peptide segment that has been shown to significantly enhance the intracellular delivery of arginine-rich CPPs. nih.govnih.gov When attached to this compound (forming a conjugate often denoted as PR9), the Pas sequence accelerates the escape of the peptide-cargo complex from endosomes into the cytosol. northwestern.edunih.gov The mechanism is thought to involve the disruption of the endosomal membrane. nih.gov

INF7 Peptide: INF7 is a synthetic, pH-sensitive fusogenic peptide derived from the N-terminal domain of the influenza virus hemagglutinin (HA2) protein. nih.govnih.gov It is designed to be inactive at neutral pH but becomes active and membrane-disruptive in the acidic environment of the endosome. nih.govnih.gov By conjugating INF7 to a this compound delivery system, the INF7 component can trigger the rupture of the endosomal membrane, releasing the this compound and its cargo into the cytoplasm. This strategy has been shown to significantly enhance the gene expression from plasmid DNA delivered by arginine-rich CPPs.

The integration of these sequences provides a powerful tool for improving the cytosolic delivery of macromolecules, which is often a critical step for their biological activity. nih.govnih.gov

Table 5: Penetration Accelerating Sequences for Enhanced this compound Delivery

| Sequence | Type | Mechanism of Action |

| Pas (FFLIPKG) | Penetration Accelerating Sequence | Enhances endosomal escape, likely through membrane disruption. nih.govnih.gov |

| INF7 | pH-sensitive Fusogenic Peptide | Adopts a membrane-disruptive conformation in the acidic environment of the endosome, leading to endosomal rupture. nih.govnih.govnih.gov |

Strategies for this compound Based Targeted Delivery and Cellular Selectivity

This compound (R9), a highly cationic cell-penetrating peptide (CPP), has garnered significant attention as a vector for intracellular delivery of various therapeutic and diagnostic cargoes. jpt.com Its inherent ability to traverse cellular membranes, however, is largely non-specific. portlandpress.com To overcome this limitation and enhance therapeutic efficacy while minimizing off-target effects, numerous rational design and chemical modification strategies have been developed. These strategies aim to bestow upon this compound the crucial attributes of targeted delivery and cellular selectivity, ensuring that its potent delivery capabilities are precisely directed to the desired cells or tissues.

A primary approach to achieving targeted delivery involves the conjugation of this compound to ligands that recognize and bind to specific cell surface receptors. This receptor-mediated targeting strategy effectively guides the this compound-cargo complex to the target cells, thereby increasing its local concentration and facilitating uptake. For instance, the arginine-glycine-aspartic acid (RGD) peptide motif is a well-known ligand for integrin receptors, which are often overexpressed on the surface of cancer cells and tumor vasculature. researchgate.nettechno-press.org By conjugating RGD to this compound, the resulting construct can selectively target tumor cells, leading to enhanced delivery of anticancer agents. rsc.org Similarly, antibodies or their fragments that recognize tumor-associated antigens can be attached to this compound to create highly specific delivery systems.

Cellular selectivity can also be engineered by designing this compound derivatives that are activated by specific conditions prevalent in the target microenvironment, such as altered pH or the presence of certain enzymes. These "activatable" CPPs remain in a relatively inactive state in the general circulation, thereby reducing non-specific uptake. Upon reaching the target site, the specific environmental cues trigger a conformational change or cleavage of a masking group, which then unleashes the cell-penetrating activity of the this compound moiety. This approach is particularly promising for cancer therapy, where the tumor microenvironment often exhibits lower pH and elevated levels of specific enzymes compared to healthy tissues. nih.gov

Further refinements in the rational design of this compound-based vectors include the incorporation of additional functional components. For example, the addition of a penetration accelerating sequence (Pas) can enhance the escape of the cargo from endosomes, a critical step for the cytosolic delivery of many biomolecules. plos.orgnih.gov The Pas sequence is designed to be cleaved by endosomal proteases, which then facilitates the release of the this compound-cargo complex into the cytoplasm. plos.org

Another innovative strategy involves the creation of bioreducible branched poly(this compound) structures. These constructs utilize disulfide bonds as linkers, which are stable in the extracellular environment but are readily cleaved in the reducing intracellular milieu of cancer cells. nih.gov This redox-responsiveness allows for the selective release of the cargo within the target cells, improving the efficiency of gene delivery and other therapeutic applications. nih.gov

The following interactive data tables summarize key research findings on these strategies, providing insights into the design, application, and efficacy of modified this compound peptides for targeted delivery and cellular selectivity.

Interactive Data Table: Targeted this compound Conjugates

| Targeting Ligand | Target Receptor/Cell Type | Cargo | Key Findings | Reference |

| RGD Peptide | Integrin αvβ3 (Cancer Cells) | mRNA, Cas9/sgRNA | RGD-based lipid nanoparticles showed up to 90% GFP knockout efficiency in vitro, with uptake reversed by soluble RGD, confirming target specificity. | rsc.org |

| Nanobody | EGFR (A431 cells) | siRNA | Nanobody-R9 conjugates successfully delivered siRNA into EGFR-positive cells, leading to a significant reduction in the target protein. | nih.gov |

| PSMA-1 Peptide | PSMA (LNCaP cells) | siRNA | PSMA-1-R9 peptides demonstrated selective binding to PSMA-positive prostate cancer cells. | nih.gov |

| Folate | Folate Receptor (Cancer Cells) | Various Drugs | Folate-functionalized nanoparticles show enhanced uptake in folate receptor-positive cells, though in vivo biodistribution can be affected by liver uptake. | researchgate.net |

Interactive Data Table: Environmentally-Responsive this compound Systems

| Activation Strategy | Stimulus | Cargo | Key Findings | Reference |

| Bioreducible Branched mR9 | Reducing Environment (e.g., cytoplasm) | pDNA, siRNA | B-mR9/VEGF siRNA polyplex showed significant gene-silencing effects and tumor accumulation in vivo. | nih.gov |

| Penetration Accelerating Sequence (Pas) | Endosomal Proteases (e.g., Cathepsin D) | Quantum Dots (QDs) | PR9 (Pas-R9) enhanced the delivery of QDs into cells, with evidence of endosomal escape. | plos.orgnih.gov |

| pH-Sensitive (Histidine-modified) | Low pH (Endosomes) | pDNA, siRNA | Histidine-modified arginine-rich peptides (HALA) showed enhanced transfection efficiency due to improved endosomal escape. | mdpi.com |

| Enzyme-Responsive | Legumain (Prostate Cancer Cells) | Alexa Fluor 488 | RnAANCK peptides showed legumain-dependent cell penetration in aggressive prostate cancer cells. | nih.gov |

Interactive Data Table: Gene and Drug Delivery Efficacy of Modified this compound

| This compound Construct | Cargo | Cell Line/Model | Efficacy | Reference |

| R9 | Anti-E6 shRNA | HeLa Cells | Suppressed E6 gene expression by approximately 28.76%. | nih.gov |

| B-mR9 | VEGF siRNA | SCC-7 Cells | High gene-silencing effects in vitro and outstanding tumor inhibition in vivo. | nih.gov |

| R9G10-GC | FITC-siRNA | HeLa Cells | Substantially enhanced cellular uptake and gene silencing efficiency compared to unmodified glycol chitosan. | mdpi.com |

| (Arg)9 | - | Glutamic acid-induced neurotoxicity model | Exhibited neuroprotective activity with an IC50 of 0.78 μM. | medchemexpress.com |

Therapeutic and Biotechnological Applications of Nona Arginine Research

Nona-arginine Applications in Gene Therapy Development

The development of safe and effective vectors for gene delivery is a cornerstone of gene therapy. This compound has emerged as a promising non-viral vector due to its high efficiency in transporting nucleic acids across cell membranes with lower immunogenicity and toxicity compared to viral counterparts. nih.govnih.gov

Arginine-rich CPPs like this compound can form stable nanocomplexes with negatively charged nucleic acids such as plasmid DNA (pDNA), small interfering RNA (siRNA), and short hairpin RNA (shRNA). nih.govnih.gov This complexation protects the genetic material from degradation and facilitates its entry into cells. nih.gov Studies have demonstrated that this compound can non-covalently bind to and deliver siRNA into mammalian cells, leading to gene silencing. nih.gov For instance, a complex of this compound and E6 shRNA has been shown to suppress the expression of the E6 oncogene in HeLa cells. nih.gov

To enhance delivery efficacy, researchers have developed modified this compound structures. One such innovation is a bioreducible branched poly(this compound) that demonstrates strong complexation with pDNA and siRNA. nih.gov This novel structure provides high transfection efficacy and selective gene release in response to the reducing environment within carcinoma cells. nih.gov Furthermore, attaching this compound to ligands that bind to specific cell-surface receptors can significantly increase the uptake and functional delivery of complexed siRNA. nih.gov This "ligand-9R" strategy not only targets the siRNA to specific cells but also appears to induce a transient membrane inversion that facilitates rapid translocation of the siRNA into the cytoplasm. nih.gov